Ethyl 4-(pyrimidin-2-yl)benzoate
Description
Ethyl 4-(pyrimidin-2-yl)benzoate is a heterocyclic ester featuring a pyrimidine ring directly attached to a benzoate scaffold. Pyrimidine derivatives are widely studied for their pharmacological and material science applications due to their ability to engage in hydrogen bonding and π-π interactions. This compound serves as a key intermediate in synthesizing biologically active molecules, including kinase inhibitors and antimicrobial agents . Its structural flexibility allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 4-pyrimidin-2-ylbenzoate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-6-4-10(5-7-11)12-14-8-3-9-15-12/h3-9H,2H2,1H3 |
InChI Key |
ZYAYIXIILWJKSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyrimidin-2-yl)benzoate typically involves the condensation of 4-(pyrimidin-2-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
[ \text{4-(pyrimidin-2-yl)benzoic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-(pyrimidin-2-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals with potential anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Ring
Modifications to the pyrimidine ring significantly alter reactivity, solubility, and biological activity:
Key Insight : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase reactivity for further functionalization, while bulky substituents (e.g., phenyl) improve binding affinity in enzyme inhibition .
Physical Properties
Melting points and solubility are influenced by substituent polarity:
Key Insight: Polar groups (e.g., -CN, -NH₂) enhance solubility in aqueous media, whereas nonpolar groups (e.g., CF₃) favor organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
